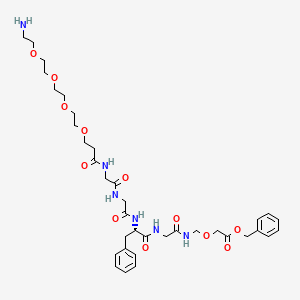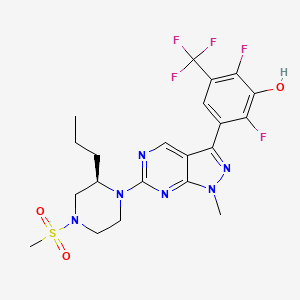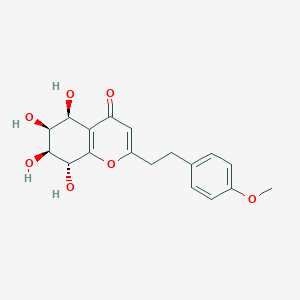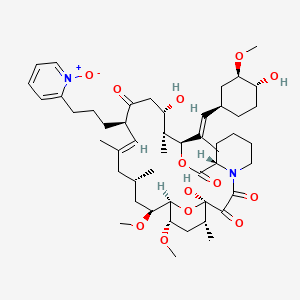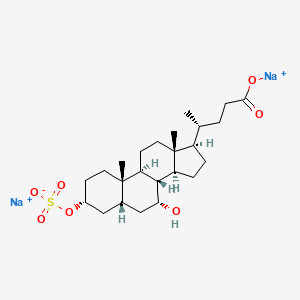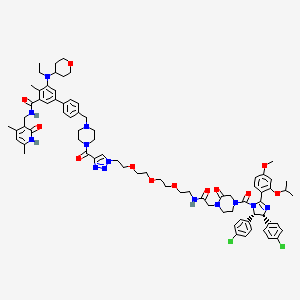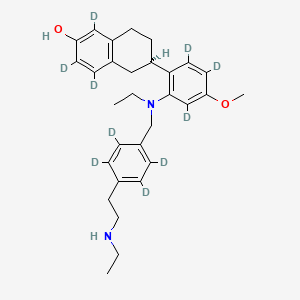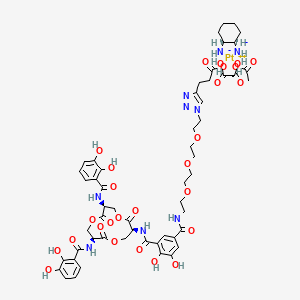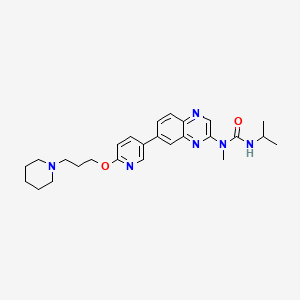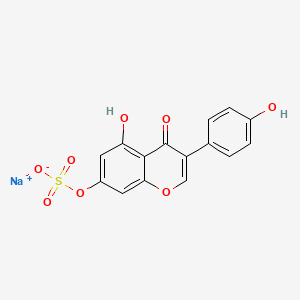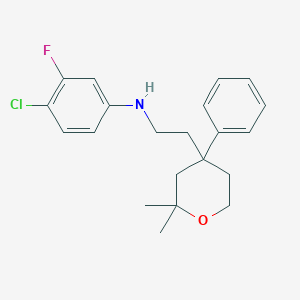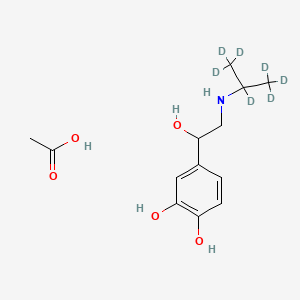
Cys-mc-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cys-mc-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent cytotoxin, linked to a cysteine residue. This compound is designed to selectively deliver the cytotoxin to tumor cells, minimizing damage to healthy tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cys-mc-MMAE involves the conjugation of monomethyl auristatin E to a cysteine residue through a linker. The process typically includes the following steps:
Activation of the linker: The linker is activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Conjugation to cysteine: The activated linker is then conjugated to the cysteine residue under mild conditions to preserve the integrity of the cysteine.
Attachment of MMAE: Finally, monomethyl auristatin E is attached to the linker-cysteine conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
Cys-mc-MMAE undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can undergo oxidation, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiols.
Substitution: The linker can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include disulfide-linked conjugates, reduced thiol forms, and substituted derivatives of the linker .
Applications De Recherche Scientifique
Cys-mc-MMAE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying conjugation reactions and linker stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications.
Mécanisme D'action
Cys-mc-MMAE exerts its effects by inhibiting cell division. The mechanism involves the following steps:
Binding to the target cell: The antibody component of the ADC binds to specific antigens on the surface of tumor cells.
Internalization: The ADC is internalized into the tumor cell through receptor-mediated endocytosis.
Release of MMAE: Once inside the cell, the linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Inhibition of tubulin polymerization: Monomethyl auristatin E inhibits tubulin polymerization, preventing cell division and leading to cell death
Comparaison Avec Des Composés Similaires
Cys-mc-MMAE is compared with other similar compounds such as:
Monomethyl auristatin F (MMAF): Similar to MMAE but with a charged C-terminal phenylalanine, leading to attenuated activity.
Valine-citrulline-monomethyl auristatin E (Val-Cit-MMAE): Another ADC payload with a cleavable linker, used in various clinical trials.
This compound is unique due to its non-cleavable linker, which provides enhanced stability and reduced off-target toxicity compared to cleavable linkers .
Propriétés
Formule moléculaire |
C52H85N7O12S |
|---|---|
Poids moléculaire |
1032.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1 |
Clé InChI |
APTHBUCXBJQNCQ-ZOFPQANVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



